2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid 2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13629208
InChI: InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10(11(16)17)14(4)8-6-5-7-9-14/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17)
SMILES: CC1(CCCCC1)C(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol

2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid

CAS No.:

Cat. No.: VC13629208

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid -

Specification

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
IUPAC Name 2-(1-methylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10(11(16)17)14(4)8-6-5-7-9-14/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17)
Standard InChI Key PLAQGKKUVFMRFR-UHFFFAOYSA-N
SMILES CC1(CCCCC1)C(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC1(CCCCC1)C(C(=O)O)NC(=O)OC(C)(C)C

Introduction

2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid is a complex organic compound used in various chemical syntheses. It is a protected amino acid derivative, featuring a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect the amino group. The compound's structure includes a 1-methylcyclohexyl group attached to the central carbon, along with the Boc-protected amino group and an acetic acid moiety.

Stereoisomers

The compound exists in different stereoisomeric forms, including the (2R) and (2S) configurations. These isomers have distinct properties and applications in synthesis.

StereoisomerCAS NumberDescription
(2R)-Isomer1200405-64-6Used in specific syntheses requiring the R configuration .
(2S)-Isomer951789-86-9Commonly used in peptide synthesis due to its high purity availability .
Racemic Mixture361442-47-9A mixture of both R and S isomers, often used when stereoselectivity is not crucial .

Synthesis and Applications

2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid is primarily used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is easily removable under acidic conditions, making it a versatile intermediate.

Synthesis Pathways

The synthesis of this compound typically involves the reaction of 1-methylcyclohexylamine with a suitable acetic acid derivative in the presence of a Boc-protecting group reagent.

Applications in Peptide Synthesis

The compound is valuable in peptide synthesis due to its ability to introduce a protected amino group, which can be deprotected later to form peptide bonds. This is particularly useful in solid-phase peptide synthesis.

Research Findings and Uses

Recent research has focused on the application of this compound in the synthesis of bioactive molecules and pharmaceutical intermediates. Its versatility in forming complex structures makes it a valuable tool in medicinal chemistry.

Bioactivity

While the compound itself may not exhibit significant bioactivity, its derivatives and the peptides synthesized from it can have important biological effects. This makes it a crucial intermediate in drug discovery processes.

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